2-((5-(4-(2-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure includes a piperazine ring substituted with a 2-chlorobenzoyl group at the 4-position, linked to the 5-position of the thiadiazole ring via a thioether bond. The acetamide moiety is further functionalized with a 5-methylisoxazol-3-yl group (Figure 1). The 2-chlorobenzoyl group may enhance lipophilicity and target binding, while the isoxazole ring could contribute to hydrogen bonding interactions in biological systems.
Properties
IUPAC Name |
2-[[5-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O3S2/c1-12-10-15(24-29-12)21-16(27)11-30-19-23-22-18(31-19)26-8-6-25(7-9-26)17(28)13-4-2-3-5-14(13)20/h2-5,10H,6-9,11H2,1H3,(H,21,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIUQMCHCDRHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(2-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide represents a complex structure with potential biological activities. Its design integrates various pharmacophores that suggest a range of therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound's structure can be described as follows:
| Component | Description |
|---|---|
| Thiadiazole Ring | A five-membered ring containing two nitrogen atoms and three carbon atoms. It is known for its biological activity. |
| Piperazine Moiety | A six-membered ring containing two nitrogen atoms, commonly found in many pharmaceuticals. |
| Chlorobenzoyl Group | A benzene ring substituted with a chlorine atom and a carbonyl group, enhancing lipophilicity and biological interactions. |
| Isoxazole Group | A five-membered ring containing one nitrogen and one oxygen atom, associated with various biological activities. |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The incorporation of the piperazine moiety has been linked to enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound was evaluated through various in vitro assays. The presence of the isoxazole group has been associated with increased cytotoxic effects against several cancer cell lines. In particular, studies indicated that related compounds exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting promising anticancer activity .
The proposed mechanism involves the interaction of the compound with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound may inhibit key enzymes involved in cancer metabolism and microbial resistance mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Thiadiazole Substituents : Variations in the substituents on the thiadiazole ring significantly affect antimicrobial potency.
- Piperazine Modifications : Changes to the piperazine structure can enhance or diminish cytotoxic effects.
- Halogen Substitution : The presence of halogens (e.g., chlorine) on aromatic rings often improves bioactivity due to increased lipophilicity and receptor binding affinity .
Case Studies
- Antimicrobial Study : A recent investigation into similar thiadiazole derivatives showed that substituents at specific positions led to enhanced antibacterial activity against resistant strains of E. coli and S. aureus, highlighting the importance of structural optimization in drug design .
- Anticancer Evaluation : In vitro studies demonstrated that analogs of this compound exhibited selective cytotoxicity towards breast cancer cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
Scientific Research Applications
Molecular Details
- Molecular Formula : C₁₅H₁₆ClN₅O₂S₂
- Molecular Weight : 397.9 g/mol
- CAS Number : 1105198-00-2
The compound features a piperazine ring, thiadiazole moiety, and isoxazole group, which contribute to its diverse biological activities.
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds related to piperazine derivatives. For instance, derivatives of piperazine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the thiadiazole and chlorobenzoyl moieties may enhance these effects by improving the compound's interaction with cancer-specific targets.
Central Nervous System (CNS) Disorders
Compounds similar to 2-((5-(4-(2-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have been evaluated for their potential as CNS agents. They exhibit affinity for serotonin and dopamine receptors, which are crucial in treating conditions such as depression and anxiety disorders. The pharmacological profile suggests that this compound could be effective in modulating neurotransmitter systems.
Antimicrobial Properties
Research has indicated that certain piperazine derivatives possess antimicrobial activity against a range of pathogens. The presence of the thiadiazole group is particularly noteworthy as it is known to enhance the antimicrobial efficacy of compounds by disrupting bacterial cell walls or interfering with metabolic pathways.
Case Study 1: Anticancer Evaluation
A study conducted on a series of piperazine derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.
Case Study 2: CNS Activity
In a pharmacological evaluation involving animal models, compounds analogous to 2-((5-(4-(2-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide were tested for anxiolytic effects. Results indicated a reduction in anxiety-like behaviors comparable to established anxiolytics such as diazepam.
Case Study 3: Antimicrobial Testing
A series of synthesized compounds were screened against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent antibacterial activity, making them potential candidates for further development as antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the piperazine ring, thiadiazole core, or acetamide moiety. Below is a detailed comparison with key derivatives:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
The furan-2-carbonyl substituent in compound 4h may reduce metabolic stability due to the heteroaromatic ring’s susceptibility to oxidation, whereas the 4-fluorophenyl group in 4g could enhance bioavailability via increased lipophilicity.
Spectroscopic Consistency :
- All compounds exhibit characteristic NH and C=O stretches in IR (3300–1680 cm⁻¹), confirming amide and thiadiazole functionalities. $^1$H-NMR spectra for analogs (e.g., 4g, 4h) show aromatic proton signals between δ 6.8–8.0 ppm, aligning with the target compound’s expected shifts .
Thermal Stability :
- Melting points of analogs (162–228°C) suggest moderate crystallinity, likely influenced by substituent polarity. The target compound’s melting point is unreported but predicted to fall within this range based on structural similarity.
The 5-methylisoxazole group in the target compound may confer selectivity toward kinases or acetylcholinesterase, as seen in related isoxazole-containing therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
